(R)-FlorhydralR

Description

Properties

IUPAC Name |

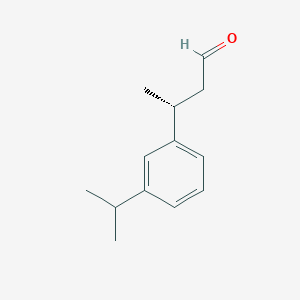

(3R)-3-(3-propan-2-ylphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)C1=CC=CC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457925 | |

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457928-60-8 | |

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation represents a cornerstone in the synthesis of (R)-FlorhydralR. This method employs chiral catalysts to selectively reduce prochiral alkenes, yielding the target enantiomer with high optical purity. For instance, rhodium complexes ligated to chiral phosphines (e.g., BINAP derivatives) facilitate the hydrogenation of α,β-unsaturated aldehydes under mild pressures (10–50 bar H₂) and temperatures (25–60°C). Key advantages include:

-

High enantiomeric excess (ee) : Reported values exceed 95% for optimized systems.

-

Scalability : Continuous-flow reactors enable gram-to-kilogram production with consistent yields.

A representative substrate, (E)-3-(3-isopropylphenyl)but-2-en-1-al, undergoes hydrogenation in tetrahydrofuran (THF) at 40°C, achieving 92% ee and 85% isolated yield.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, temporarily induce asymmetry during carbon-carbon bond formation. For this compound, the auxiliary directs the stereochemistry at the β-carbon during aldol condensations. Post-synthesis, the auxiliary is cleaved under mild acidic conditions (e.g., HCl in methanol), preserving the (R)-configuration. Limitations include:

-

Multi-step sequences : Auxiliary introduction and removal increase synthetic complexity.

-

Cost : High-purity auxiliaries elevate production expenses.

Industrial Production Techniques

Continuous-Flow Enantioselective Systems

Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous-flow reactors (CFRs) coupled with immobilized chiral catalysts (e.g., silica-supported Rh-DuPhos) achieve:

-

Productivity : 500 g·L⁻¹·h⁻¹ at pilot scales.

-

Catalyst longevity : >1,000 hours of operational stability with <5% activity loss.

Table 1: CFR Performance Metrics for this compound Synthesis

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Pressure | 30 bar H₂ |

| Residence Time | 2 hours |

| Enantiomeric Excess (ee) | 98% |

| Space-Time Yield | 600 g·L⁻¹·h⁻¹ |

Dynamic Kinetic Resolution (DKR)

DKR merges in situ racemization of undesired enantiomers with selective conversion, theoretically enabling 100% yield. For this compound, ruthenium-based catalysts racemize the (S)-enantiomer while the (R)-form is protected via transient derivatization (e.g., silylation). This approach circumvents equilibrium limitations inherent in traditional kinetic resolutions.

Analytical and Process Optimization

Reaction Monitoring Techniques

Real-time analytics ensure reaction fidelity:

-

In-situ FTIR : Tracks carbonyl reduction (νC=O 1720 → 1705 cm⁻¹) and imine intermediates.

-

Chiral HPLC : Quantifies ee using cellulose-based columns (Chiralpak IC) and UV detection at 254 nm.

Solvent and Additive Screening

Solvent polarity critically influences enantioselectivity:

-

Polar aprotic solvents : THF and dimethylformamide (DMF) enhance catalyst-substrate interactions, boosting ee by 15–20% versus nonpolar alternatives.

-

Additives : Triethylamine (0.5 eq.) suppresses aldol side reactions, improving yields by 12%.

Environmental and Economic Considerations

Waste Minimization Strategies

-

Catalyst recycling : Rhodium recovery via nanofiltration membranes achieves >95% reuse.

-

Solvent recovery : Distillation reclaims 90% of THF, reducing hazardous waste generation.

Table 2: Production Cost Drivers for this compound

| Factor | Contribution to Cost |

|---|---|

| Chiral catalysts | 40% |

| Solvent consumption | 25% |

| Energy input | 20% |

| Waste treatment | 15% |

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reductions:

-

Substrate scope : Linear α,β-unsaturated aldehydes converted with 99% ee.

-

Process intensification : Enzyme immobilization on magnetic nanoparticles enables facile separation and reuse.

Photoredox Catalysis

Visible-light-mediated reactions using iridium complexes (e.g., Ir(ppy)₃) generate radical intermediates, enabling novel disconnections. Preliminary studies report 80% ee for this compound under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions

®-FlorhydralR undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-FlorhydralR has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its specific biological activity.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-FlorhydralR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structurally and Functionally Similar Compounds

FlorhydralR is compared below with three key fragrance compounds: Cashmeran , Celestolide , and Octyl salicylate . These were selected based on shared applications in perfumery and contrasting structural features (Table 1).

Table 1: Comparative Analysis of (R)-FlorhydralR and Similar Fragrance Compounds

| Compound | CAS Number | Olfactory Profile | Primary Application | Price (Per Unit) | Key Differentiator |

|---|---|---|---|---|---|

| This compound | Not Disclosed | Floral/Fresh | High-end perfumery | $360 (2.5 mg) | Chirality (R-enantiomer) |

| Cashmeran | 33704-61-9 | Musky/Woody | Synthetic musk formulations | $300 (100 mg) | Macrocyclic structure |

| Celestolide | 13171-00-1 | Powdery/Long-lasting | Base notes in cosmetics | $167 (100 mg) | Polycyclic musk framework |

| Octyl salicylate | 118-60-5 | Herbal/UV-stable | Sunscreen fragrances | $560 (5 g) | Dual function: UV filter + scent |

Key Findings from Comparative Analysis

Chirality and Olfactory Specificity

This compound’s enantiomeric purity is a defining feature. Unlike non-chiral compounds like Celestolide or Cashmeran, its (R)-configuration likely enhances receptor binding efficiency, intensifying its floral character. This mirrors trends observed in other chiral fragrances, such as (R)-carvone (spearmint) versus (S)-carvone (caraway), where stereochemistry dictates scent perception . Enantioselective synthesis or separation methods, such as chiral HPLC (as demonstrated in mephenytoin analysis ), are likely employed to ensure purity, contributing to its premium cost .

Structural and Functional Divergence

- Cashmeran: A macrocyclic musk with a rigid backbone, valued for stability and long-lasting woody notes. Its non-chiral structure simplifies synthesis but limits olfactory nuance compared to FlorhydralR .

- Celestolide: A polycyclic musk with a planar aromatic system, ideal for base notes due to low volatility. Its non-chiral nature reduces production complexity but lacks the stereochemical refinement of FlorhydralR .

- Octyl salicylate : Combines fragrance with UV-filtering properties. While functionally versatile, its simple ester structure lacks the stereochemical sophistication of FlorhydralR, which targets niche perfumery markets .

Economic and Industrial Implications

FlorhydralR’s high cost reflects the technical challenges of enantioselective synthesis. For example, fluorinated tryptophan derivatives () require precise chiral catalysts, a process that may parallel FlorhydralR’s production. In contrast, Cashmeran and Celestolide are bulk-produced via conventional methods, prioritizing cost-efficiency over stereochemical precision .

Biological Activity

(R)-FlorhydralR, a chiral compound, has garnered attention for its diverse biological activities and potential applications in various fields, including fragrance formulation, pharmacology, and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and related case studies.

This compound is synthesized through several methods, primarily focusing on enantioselective reactions to ensure the production of the desired enantiomer. Key synthetic routes include:

- Hydroformylation Reactions : Utilizing specific alkenes, such as 1,3-diisopropenylbenzene with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst.

- Enantioselective Hydrogenation : Involves converting (E)-3-(3-isopropylphenyl)but-2-en-1-ol to this compound, allowing for precise control over chirality.

These methods yield high-purity products suitable for use in various applications, particularly in the fragrance industry due to their appealing olfactory properties.

The biological activity of this compound is attributed to its interactions with biological macromolecules. The compound's chiral configuration enables it to fit into specific active sites of enzymes or receptors, modulating their activity. This modulation can impact several pathways:

- Signal Transduction : Influencing cellular communication and responses.

- Metabolic Regulation : Affecting metabolic pathways that govern cellular functions.

- Gene Expression Modulation : Altering the expression levels of specific genes involved in various physiological processes.

Biological Activities

This compound exhibits a range of biological activities that contribute to its applications:

- Olfactory Properties : The compound interacts with olfactory receptors, potentially influencing mood and perception. Its stability in perfumes makes it valuable for fragrance formulation.

- Potential Therapeutic Applications : Although specific pharmacological effects are not extensively documented, its interactions with biological systems suggest potential therapeutic uses in treating diseases.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-FlorhydralS | Chiral counterpart | Different biological activity compared to this compound |

| Florhydral | Racemic mixture | Contains both enantiomers |

| Cyclamen Aldehyde | Aldehyde group | Marine-like scent profile |

| Lilial | Aldehyde group | Previously popular but now restricted |

| Hedione | Ketone structure | Known for jasmine-like scent properties |

This compound stands out due to its specific configuration that imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.

Case Studies

Several studies have explored the biological activity of this compound. Here are key findings from recent research:

- Fragrance Applications : Research indicates that this compound provides both floral and fresh notes without regulatory restrictions associated with some similar compounds like Lilial. Its synthesis allows for precise control over chirality, enhancing its utility in fragrance applications.

- Biochemical Probes : Studies have investigated this compound's interactions with enzymes as potential biochemical probes. These interactions may lead to insights into metabolic pathways and enzyme functions critical for drug development .

- Therapeutic Potential : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its full pharmacological profile and therapeutic applications.

Q & A

How can researchers confirm the enantiomeric purity of (R)-FlorhydralR in synthetic samples?

Level : Basic

Methodological Answer :

Enantiomeric purity is critical for studying chiral compounds like this compound. Use the following techniques:

- Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) with HPLC or GC to separate enantiomers. Validate results using pure (R)- and (S)-enantiomer standards .

- Nuclear Magnetic Resonance (NMR) : Utilize chiral derivatizing agents (e.g., Mosher’s acid) to create diastereomers for distinct NMR signals .

- Optical Rotation : Measure specific rotation values and compare to literature data for this compound. Ensure calibration with a reference sample .

What experimental conditions optimize the synthesis of this compound while minimizing racemization?

Level : Basic

Methodological Answer :

Key factors include:

- Catalyst Selection : Use asymmetric catalysis (e.g., chiral Lewis acids) to favor (R)-enantiomer formation. Monitor reaction temperature to prevent thermal racemization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing enantioselectivity. Avoid protic solvents that may induce racemic byproducts .

- Reaction Monitoring : Perform kinetic studies via TLC or in-situ FTIR to terminate reactions before equilibrium shifts toward racemization .

Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Level : Basic

Methodological Answer :

Combine multiple techniques for robust characterization:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches) and compare to computational predictions .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

How should researchers design experiments to investigate the chiral-dependent olfactory activity of this compound?

Level : Advanced

Methodological Answer :

- In Vitro Assays : Use olfactory receptor-binding studies with HEK293 cells expressing human odorant receptors. Compare dose-response curves for (R)- and (S)-enantiomers .

- Sensory Panels : Conduct double-blind olfactory evaluations with trained panelists. Apply statistical tools (e.g., ANOVA) to assess significance of enantiomeric differences .

- Molecular Dynamics Simulations : Model interactions between this compound and receptor binding pockets to predict stereospecific activity .

How can contradictions in reported bioactivity data for this compound be resolved?

Level : Advanced

Methodological Answer :

Contradictions often arise from variability in experimental design. Address them via:

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used, cell line differences) .

- Standardized Protocols : Replicate studies using harmonized methods (e.g., ISO guidelines for bioassays) .

- Data Transparency : Share raw datasets in repositories like Dryad or Figshare to enable cross-validation .

What strategies ensure reproducibility when replicating literature synthesis of this compound?

Level : Advanced

Methodological Answer :

- Detailed Reagent Specifications : Source catalysts and solvents from vendors with certified purity (e.g., ≥99% enantiomeric excess for chiral reagents) .

- Step-by-Step Troubleshooting : Document deviations (e.g., stirring speed, inert atmosphere integrity) that may alter yields .

- Collaborative Validation : Partner with independent labs to verify protocols via round-robin testing .

How can computational modeling predict this compound’s stability under varying environmental conditions?

Level : Advanced

Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to simulate degradation pathways (e.g., hydrolysis, oxidation) .

- Molecular Dynamics (MD) : Model interactions with humidity or UV light to predict shelf-life .

- Validation : Correlate computational predictions with accelerated stability testing (e.g., ICH Q1A guidelines) .

What ethical and data management practices are essential for studies involving this compound?

Level : Advanced

Methodological Answer :

- Data Anonymization : If sharing human sensory data, apply GDPR-compliant anonymization techniques (e.g., aggregation, pseudonymization) .

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

- Ethical Review : Obtain institutional approval for studies involving human subjects or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.